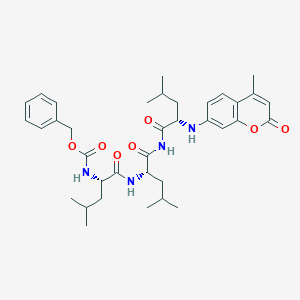
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is C36H48N4O7 . Its molecular weight is 648.79 . The structure includes a benzyl group, three leucine residues, and a 4-methyl-coumaryl-7-amide group .Physical And Chemical Properties Analysis
The boiling point of Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is predicted to be 887.7±65.0 °C . Its density is predicted to be 1.174±0.06 g/cm3 . It is soluble in acetone, DMF, and DMSO . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Application 1: Inhibition of Cathepsins B and L
- Summary of the Application : Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is used as an inhibitor for cathepsins B and L, which are part of the papain superfamily of cysteine proteases . These enzymes play important roles in various physiological and pathological processes .
- Methods of Application : The inhibitory effects of this compound and its analogues were examined. The concentration required for 50% inhibition (IC50) by this compound was 88nM for cathepsin B and 163nM for cathepsin L .
- Results or Outcomes : The study found that rat liver cathepsins B and L were strongly inhibited by this compound and its analogues . Various analogues of this compound, including 2-furancarbonyl-, nicotinyl-, isonicotinyl- and 4-morpholinylsuccinyl-LLLals, and some acetyl-Pro (AcP)-containing analogues, AcPLLLal and AcPPLLLal, were shown to inhibit both enzymes more strongly than this compound .
Application 2: Study of Cell Physiology and Pathology
- Summary of the Application : This compound has been used in studies to differentiate the functions of calpain and proteasome in cell physiology and pathology .
- Results or Outcomes : The study found that the compound had differential effects on calpain and proteasome, which could be useful for understanding their respective roles in cell physiology and pathology .
Eigenschaften
CAS-Nummer |
152015-61-7 |
|---|---|
Produktname |
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide |
Molekularformel |
C36H48N4O7 |
Molekulargewicht |
648.8 g/mol |
IUPAC-Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C36H48N4O7/c1-21(2)15-28(37-26-13-14-27-24(7)18-32(41)47-31(27)19-26)34(43)40-35(44)29(16-22(3)4)38-33(42)30(17-23(5)6)39-36(45)46-20-25-11-9-8-10-12-25/h8-14,18-19,21-23,28-30,37H,15-17,20H2,1-7H3,(H,38,42)(H,39,45)(H,40,43,44)/t28-,29-,30-/m0/s1 |
InChI-Schlüssel |
WYINEYKFNBTACN-DTXPUJKBSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |
Aussehen |
Assay:≥98%A solid |
Andere CAS-Nummern |
152015-61-7 |
Synonyme |
enzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide Z-Leu-Leu-Leu-4-methylcoumaryl-7-amide ZLLL-MCA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



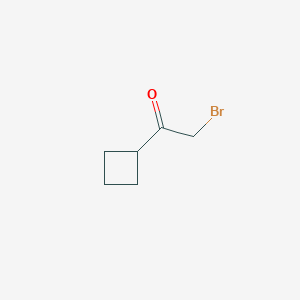
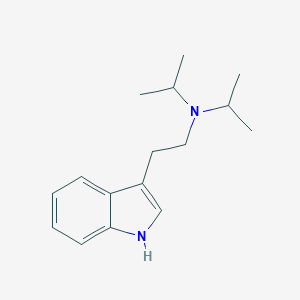
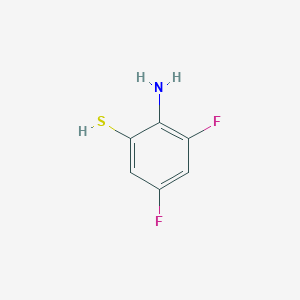
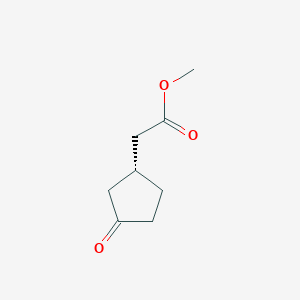
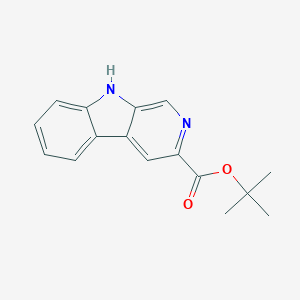
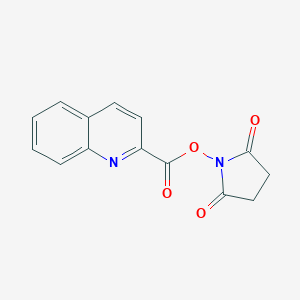

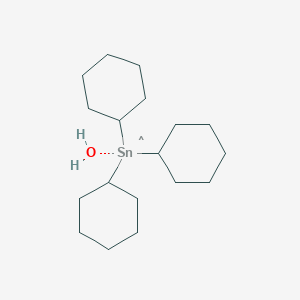
![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)
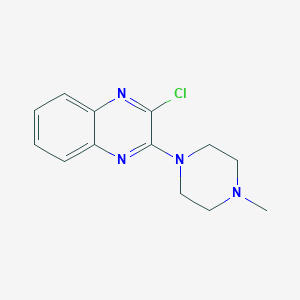
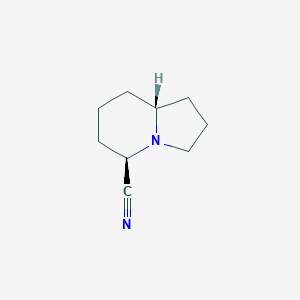
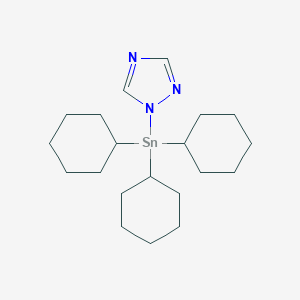
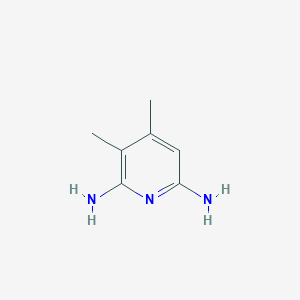
![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)